1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane is a fluorinated ether compound with the molecular formula C6H2F10O2. It is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane typically involves the reaction of 1,1,2,2-tetrafluoroethanol with trifluoromethyl ether under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the ether bond . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to control the reaction pathways and optimize product yields .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane involves its interaction with molecular targets through its ether and fluorine groups. These interactions can lead to the stabilization of reactive intermediates and the inhibition of specific enzymatic pathways. The compound’s high electronegativity and low reactivity contribute to its ability to modulate chemical reactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrafluoro-1,2-bis(trifluoromethoxy)ethane can be compared with other fluorinated ethers, such as:
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Similar in structure but with different reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used in similar applications but with distinct physical and chemical properties.
The uniqueness of this compound lies in its specific combination of thermal stability, low reactivity, and high electronegativity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
378-11-0 |
---|---|
Molekularformel |
C4F10O2 |
Molekulargewicht |
270.03 g/mol |
IUPAC-Name |
1,1,2,2-tetrafluoro-1,2-bis(trifluoromethoxy)ethane |
InChI |
InChI=1S/C4F10O2/c5-1(6,15-3(9,10)11)2(7,8)16-4(12,13)14 |
InChI-Schlüssel |
JTPMOHUDFCBCEC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)(F)F)(F)F)(OC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.